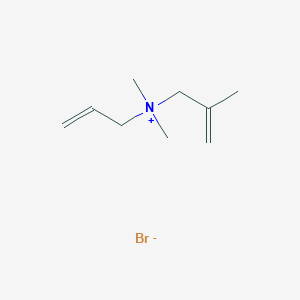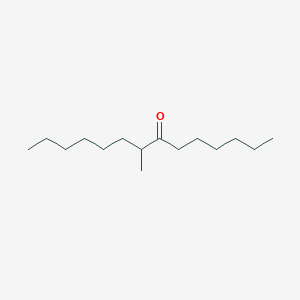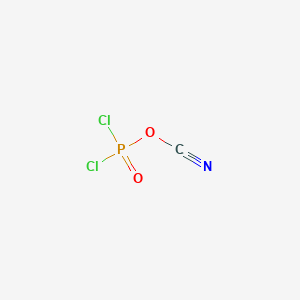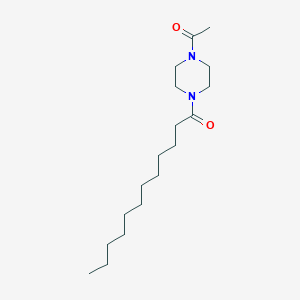
2-Amino-5-methyl-5,6-dihydropyrimidin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methyl-5,6-dihydropyrimidin-4(3h)-one is a heterocyclic organic compound. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities. The structure consists of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-5,6-dihydropyrimidin-4(3h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of an aldehyde with a urea derivative in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This could involve continuous flow reactors and the use of industrial catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include a variety of substituted pyrimidines and their derivatives.
Scientific Research Applications
2-Amino-5-methyl-5,6-dihydropyrimidin-4(3h)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications, including as an antiviral or anticancer agent.
Industry: Use in the production of pharmaceuticals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if used as a drug, it might inhibit a particular enzyme or receptor. The molecular targets could include nucleic acids or proteins, and the pathways involved would be specific to the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with similar structural features.
5-Amino-2-methylpyrimidine: A compound with a similar amino substitution pattern.
2,4-Diaminopyrimidine: A compound with two amino groups on the pyrimidine ring.
Uniqueness
2-Amino-5-methyl-5,6-dihydropyrimidin-4(3h)-one is unique due to its specific substitution pattern and potential biological activities. Its unique structure may confer distinct chemical reactivity and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
6635-58-1 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-amino-5-methyl-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H9N3O/c1-3-2-7-5(6)8-4(3)9/h3H,2H2,1H3,(H3,6,7,8,9) |
InChI Key |
KDAGQZMUZUKBRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)






